![molecular formula C36H45N7O13 B2897313 Mal-PEG2-VCP-NB CAS No. 2395887-69-9](/img/structure/B2897313.png)
Mal-PEG2-VCP-NB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG2-VCP-NB is a cleavable ADC linker containing a Maleimide group, 2-unit PEG, and a VCP NB .
Molecular Structure Analysis
The molecular formula of Mal-PEG2-VCP-NB is C36H45N7O13 . The molecular weight is 783.78 .Physical And Chemical Properties Analysis
Mal-PEG2-VCP-NB is a solid substance with a white to off-white color . It has a molecular weight of 783.78 and a molecular formula of C36H45N7O13 .Wissenschaftliche Forschungsanwendungen
Ion Channel Inhibition
Mal-PEG2-VCP-NB has been identified as an inhibitor of various ion channels, including voltage-gated potassium, sodium, and calcium channels . These channels play critical roles in cellular signaling and homeostasis. By modulating their activity, Mal-PEG2-VCP-NB can be used to study the physiological and pathological processes where ion channels are key players, such as in neuronal signaling and cardiac arrhythmias.
Ligand-Receptor Interaction Studies
The compound is utilized as a research tool to activate ligand-receptor interactions . G protein-coupled receptors (GPCRs), which are the target receptors for Mal-PEG2-VCP-NB, are involved in a wide range of physiological processes. This application is crucial for understanding signal transduction pathways and for the development of new therapeutic agents targeting GPCRs.
Antibody-Drug Conjugates (ADCs)
Mal-PEG2-VCP-NB serves as a cleavable linker in ADCs . ADCs are a class of targeted therapy that combines the specificity of monoclonal antibodies with the potency of cytotoxic drugs, allowing for the selective destruction of cancer cells while sparing healthy tissue.
Drug Delivery Systems
In the realm of drug delivery, Mal-PEG2-VCP-NB’s role as a linker can be harnessed to improve the pharmacokinetics and stability of therapeutic agents . Its ability to link drugs to carriers or other molecules makes it a valuable tool in creating more effective drug delivery platforms.
Nanotechnology
Mal-PEG2-VCP-NB’s applications in nanotechnology include the creation of nanoscale devices or materials that can interact with biological systems . Its ability to bind to specific receptors and inhibit ion channels could be used to design nanoscale sensors or actuators for biomedical applications.
Wirkmechanismus
Target of Action
Mal-PEG2-VCP-NB is an inhibitor of ion channels, which are transmembrane proteins that allow ions to pass through cell membranes . It has been shown to inhibit the activity of voltage-gated potassium channels, sodium channels, and calcium channels . The receptor for Mal-PEG2-VCP-NB is G protein-coupled receptors (GPCRs), which are found on the surface of cells in many different tissues and organs .
Mode of Action
Mal-PEG2-VCP-NB is a cleavable ADC linker containing a Maleimide group, a 2-unit PEG, and a VCP NB . This compound interacts with its targets (ion channels and GPCRs) by inhibiting their activity, thereby disrupting the normal flow of ions through cell membranes .
Biochemical Pathways
By inhibiting the activity of voltage-gated potassium, sodium, and calcium channels, it disrupts the ion balance and electrical potential across the cell membrane .
Pharmacokinetics
It’s worth noting that the compound is a cleavable adc linker , which suggests that it may be designed to be metabolized or broken down in a specific way to release its active components.
Result of Action
This could potentially lead to a variety of downstream effects depending on the specific types of cells and tissues involved .
Action Environment
Like all biochemical compounds, its activity could potentially be influenced by factors such as temperature, ph, and the presence of other molecules or ions in the environment .
Eigenschaften
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N7O13/c1-23(2)32(41-29(44)15-18-53-20-21-54-19-17-42-30(45)13-14-31(42)46)34(48)40-28(4-3-16-38-35(37)49)33(47)39-25-7-5-24(6-8-25)22-55-36(50)56-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,32H,3-4,15-22H2,1-2H3,(H,39,47)(H,40,48)(H,41,44)(H3,37,38,49)/t28-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNZOKGPGOHCAG-IUDBTDONSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCN3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N7O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG2-VCP-NB |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.